molecular formula C18H19NO2 B8634426 4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 648422-76-8

4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No. B8634426
M. Wt: 281.3 g/mol
InChI Key: ZGCYLWWUPQAKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

648422-76-8

Product Name

4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

4-[5-(2-methylbutan-2-yl)-1,3-benzoxazol-2-yl]phenol

InChI

InChI=1S/C18H19NO2/c1-4-18(2,3)13-7-10-16-15(11-13)19-17(21-16)12-5-8-14(20)9-6-12/h5-11,20H,4H2,1-3H3

InChI Key

ZGCYLWWUPQAKOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 350 ml three necked reaction flask, equipped with a mechanical stirrer, a thermometer a “wood metal” heating bath and a reflux condenser combined with a water separator were charged with 25.1 g (140 mmol) of 2-amino-4-(1,1-dimethyl-propyl)-phenol (see above), 19.3 g (140 mmol) of 4-hydroxy benzoic acid and 1.5 g of boric acid suspended in 140 ml of 1,2-dichlorobenzene under nitrogen atmosphere. This mixture was refluxed until two equivalents of water had separated (about 4 hours). When cold, 50 ml of diisopropylether were added and this mixture was filtered and the crystalline product was washed with diisopropylether and pentane and dried. 32.1 g (81%) of the product were obtained. M.p. 236-237° C.
[Compound]
Name
three
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.1 g
Type
reactant
Reaction Step Three
Quantity
19.3 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Five
Yield
81%

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